3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol
Overview
Description
3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol is a chemical compound with the molecular formula C6H6F8O2 . It is a type of fluorochemical that has been used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of six carbon atoms, with two hydroxyl groups attached to the first and last carbon atoms. Each of the middle four carbon atoms is attached to two fluorine atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature, with a boiling point of 100 °C at 3 mmHg and a melting point of 66-70 °C . It is insoluble in water .Scientific Research Applications
Enzymatic Synthesis in Material Science
A significant application of 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol (OFOD) is in the enzymatic synthesis of silicone fluorinated aliphatic polyesteramides (SFAPEAs). These materials, synthesized by incorporating fluorinated aliphatic segments and dimethylsiloxane segments into the same linear chain, offer potential for various low surface energy applications. The highest molar mass fluorosilicones were achieved using OFOD, indicating its importance in polymer synthesis (Palsule & Poojari, 2010).
Synthesis of Fluorinated α-Diketones and Heterocyclic Compounds
OFOD has been used in the synthesis of complex fluorinated compounds like α-diketones, as-triazines, and quinoxalines. These derivatives are synthesized through various chemical reactions involving benzylmagnesium chloride and fluorinated acids. Such compounds find applications in specialized chemical domains (Hergenrother & Hudlický, 1978).
Biodegradable Polyurethanes for Medical Use
OFOD is instrumental in synthesizing novel biodegradable polyurethanes with fluorinated aliphatic side chains. These materials exhibit distinct thermal properties and increased chemical resistance, making them suitable for various medical applications like tissue engineering (Su et al., 2017).
Polymer Research in Biomedical Engineering
In biomedical engineering, OFOD is used in the synthesis of biodegradable elastomers for tissue engineering applications. Poly(1,8-octanediol-co-citric acid) (POC) scaffolds, for instance, are designed with varying porosity to meet specific mechanical and biological parameters, making them ideal for engineering soft tissues (Jeong & Hollister, 2010).
Synthesis of Fluorosilicones and Polymers
OFOD is also used in the synthesis of fluorosilicones and polymers. This application includes copolymerization and polycondensation reactions, leveraging OFOD's unique chemical structure to develop materials with desired physical and chemical properties (Hu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3,3,4,4,5,5,6,6-octafluorooctane-1,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F8O2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h17-18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBZVBYSNUWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(CCO)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336479 | |
Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83192-87-4 | |
Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83192-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.